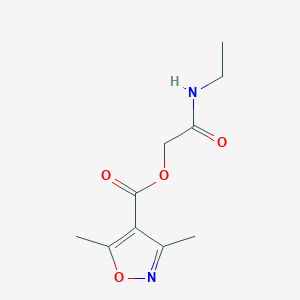![molecular formula C10H6ClNO3 B12860069 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid typically involves the cyclization of substituted 2-aminophenols with acrylic acids. One common method involves the use of polyphosphoric acid (PPA) as a catalyst at elevated temperatures (around 170°C) for several hours to achieve the desired cyclized product .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of environmentally benign reagents and catalysts is preferred to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-Chloro-4-(4-Methoxyphenyl)-1-(4-(2-Oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one
Uniqueness
3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid is unique due to its specific substitution pattern and the presence of the chlorobenzo[d]oxazole moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
(E)-3-(2-chloro-1,3-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1-5H,(H,13,14)/b4-2+ |
InChI Key |
YWXSEIHBEHFSDV-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


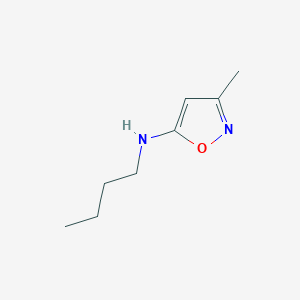

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
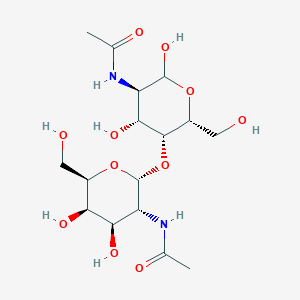
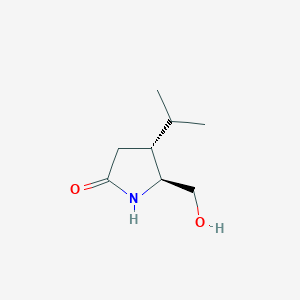
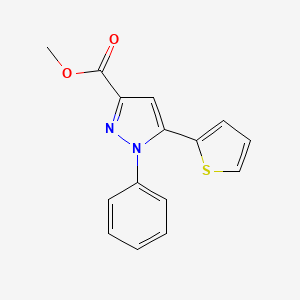
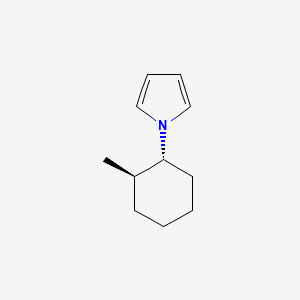
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
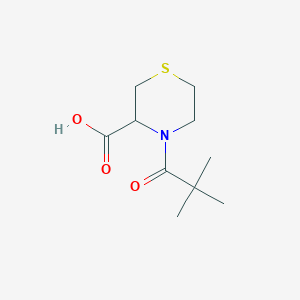
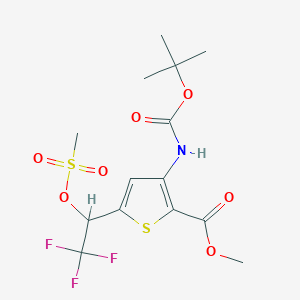

![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
![disodium;[(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoyl] phosphate](/img/structure/B12860062.png)
